4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-chlorobenzylthio group at position 4 and a 3,4-dimethylphenyl group at position 2. Its molecular formula is C₂₁H₁₈ClN₃S, with a molecular weight of 379.91 g/mol (CAS RN: 1040664-30-9) . The compound’s structure combines aromatic and sulfur-containing substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological activity.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methylsulfanyl]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3S/c1-14-3-6-17(11-15(14)2)19-12-20-21(23-9-10-25(20)24-19)26-13-16-4-7-18(22)8-5-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGUNAVWYWVCLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine typically involves the formation of the pyrazolo[1,5-a]pyrazine core followed by functionalization with the 4-chlorobenzylthio and 3,4-dimethylphenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented in public literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups depending on the nucleophile used .
Scientific Research Applications
4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is not well-documented. like many heterocyclic compounds, it may interact with biological targets such as enzymes or receptors, modulating their activity. The specific molecular targets and pathways involved would depend on the context of its use, such as its role in a biological assay or therapeutic application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
Key Findings from Comparative Studies
Substituent Position and Biological Activity :
- The position of the chlorine atom on the benzylthio group significantly impacts activity. For example, pyrazolo[1,5-a]pyrimidines with 4-methoxybenzyl substituents showed superior antibacterial activity (MIC = 2.6–2.8 µM) compared to 4-chlorobenzyl analogs (MIC = 5.3–5.6 µM) . This suggests electron-donating groups (e.g., methoxy) may enhance antimicrobial efficacy.
- In contrast, 4-chloro-substituted pyrazolo-pyrazines (e.g., 4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine) are often prioritized for kinase-targeted drug discovery due to their balanced lipophilicity and solubility .
Heterocyclic Core Modifications: Replacement of the pyrazine core with pyrazolo[1,5-a]pyrimidine (e.g., compound 7c in ) resulted in potent antiproliferative activity against liver carcinoma (IC₅₀ = 2.70 µM) .
Solubility and Pharmacokinetics :
- Methoxy-substituted derivatives (e.g., 3,4-dimethoxyphenyl) exhibit enhanced aqueous solubility compared to methyl or chloro analogs, as seen in .
Biological Activity
Overview
4-[(4-Chlorobenzyl)thio]-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure
- Molecular Formula : C21H18ClN3S
- Molecular Weight : 379.9 g/mol
- CAS Number : 1040664-44-5
The exact mechanism of action for this compound is not fully elucidated. However, like many pyrazole derivatives, it is believed to interact with specific enzymes or receptors, potentially modulating their activity. This interaction may lead to various biological effects, including anticancer and antimicrobial activities .
Anticancer Activity
Research indicates that compounds within the pyrazolo family exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can induce apoptosis in cancer cell lines through pathways involving caspases . The potential of this compound as an anticancer agent is supported by its structural similarities to other effective compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | C21H18ClN3S | Potentially high | Moderate |
| 4-[(4-Chlorobenzyl)thio]-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine | C21H18ClN3S | High | Not specified |
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
- Anticancer Studies : A study evaluating the cytotoxic effects of various pyrazolo compounds found that those with similar structural motifs exhibited enhanced apoptosis in breast cancer cell lines compared to standard treatments like cisplatin .
- Antimicrobial Research : Another investigation into pyrazole-based compounds demonstrated significant antibacterial and antifungal activities against a range of pathogens. The study highlighted the importance of structural modifications in enhancing bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
